Patent

US09169200B2

Procedure details

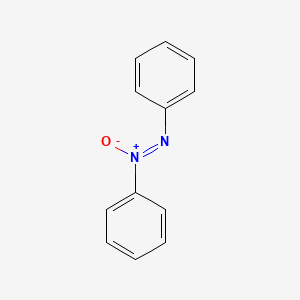

0.204 mL (2.0 mmol) of nitrobenzene and either of 17.2 mg (the amount required for swelling of the reactant, nitrobenzene, in 100%) of Polymer supported reagent-1 synthesized in Example 3 or 14 mg (the amount required for swelling of the reactant, nitrobenzene, in 100%) of Polymer supported reagent-2 synthesized in Example 4 were put into a 50 mL, two-neck flask equipped with a water cooler, and the resulting mixture was stirred at a nitrogen atmosphere for 20 minutes to swell the the polymer supported reagent with the reactant. To this were added 0.262 g (4.0 mmol) of Zn powders, 0.214 g (4.0 mmol) of NH4Cl, and 15 mL of distilled water, and then the reduction reaction was conducted at 80° C. for 200 minutes. After the completion of the reaction, 30 mL of an organic solvent, EA was added thereto and stirred at room temperature for 30 minutes. The resulting mixture was then filtered to separate firstly the solid mixture and the liquid mixture solution. The liquid mixture solution as obtained was put into a separating funnel to separate a water layer and an EA layer. To the separated water layer was added 20 mL of EA and stirred to extract the product remained in the water layer. This procedure was repeated 3 times. To the EA solution as combined was added 1.0 g of anhydrous magnesium sulfate and the resulting mixture was stirred for 30 minutes and then filtered. From the filtered EA solution, an excessive amount of EA was evaporated by using an evaporator to obtain azoxybenzene as a main product.

[Compound]

Name

organic solvent

Quantity

30 mL

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=O.O.[NH4+:11].[Cl-]>[Zn].CC(=O)OCC>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[N:11][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[O-:3] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.204 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

organic solvent

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(OCC)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at a nitrogen atmosphere for 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

supported reagent-1 synthesized in Example 3 or 14 mg (the amount

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

supported reagent-2 synthesized in Example 4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reduction reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was conducted at 80° C. for 200 minutes

|

|

Duration

|

200 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at room temperature for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting mixture was then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate firstly the solid mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid mixture solution as obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was put into a separating funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate a water layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the separated water layer was added 20 mL of EA

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to extract the product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the EA solution as combined was added 1.0 g of anhydrous magnesium sulfate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From the filtered EA solution, an excessive amount of EA was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporator

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+]([O-])(=NC1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |